molecular formula C28H26N2O4 B3648391 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide

Cat. No.: B3648391
M. Wt: 454.5 g/mol
InChI Key: IWBKQAXMMDYLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic compound based on its structure. It contains an isoindoline dione group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl), a phenoxy group (3-methylphenoxy), and a cyclohexanecarboxamide group. These groups are common in various organic and medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an isoindoline ring (a fused cyclic structure consisting of a benzene ring and a five-membered ring with two carbonyl groups), a phenyl ring attached to an oxygen atom (phenoxy), and a cyclohexane ring with a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The isoindoline dione group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The phenoxy group might be involved in electrophilic aromatic substitution reactions, and the carboxamide group might participate in reactions involving the carbonyl group or the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like carbonyl and amide might make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential uses in fields like medicine or materials science .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-18-5-4-6-23(17-18)34-22-15-11-20(12-16-22)29-26(31)19-9-13-21(14-10-19)30-27(32)24-7-2-3-8-25(24)28(30)33/h2-8,11-12,15-17,19,21H,9-10,13-14H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBKQAXMMDYLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3CCC(CC3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]cyclohexanecarboxamide

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